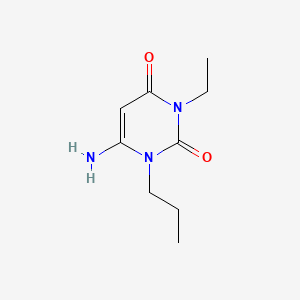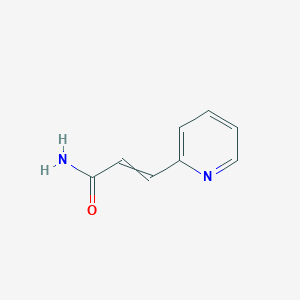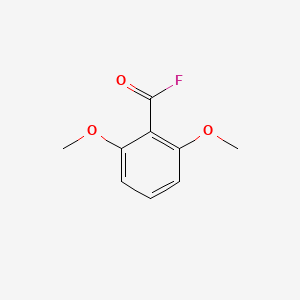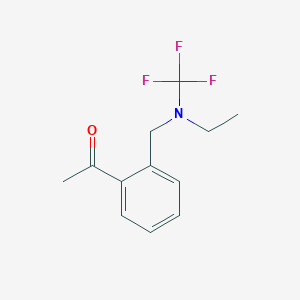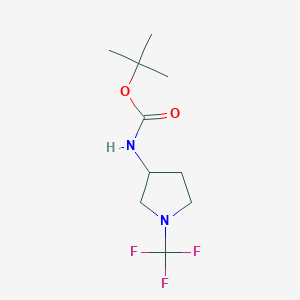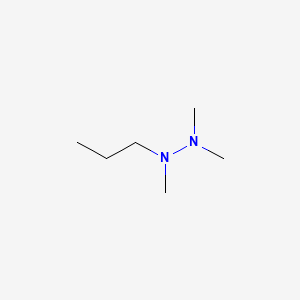
Propyltrimethylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyltrimethylhydrazine is an organic compound with the molecular formula C₆H₁₆N₂. It is a member of the hydrazine family, characterized by the presence of two nitrogen atoms connected by a single bond.
準備方法
Synthetic Routes and Reaction Conditions
Propyltrimethylhydrazine can be synthesized through several methods. One common approach involves the reaction of propylamine with trimethylhydrazine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully optimized to maximize the production rate and minimize by-products .
化学反応の分析
Types of Reactions
Propyltrimethylhydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydrazine functional group, which is highly reactive .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve the replacement of one of the hydrogen atoms in the hydrazine group with another functional group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield nitrogen oxides, while reduction reactions produce amines and other nitrogen-containing compounds .
科学的研究の応用
Propyltrimethylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on cellular processes.
Industry: In industrial applications, this compound is used as a precursor for the synthesis of other chemicals.
作用機序
The mechanism of action of propyltrimethylhydrazine involves its interaction with cellular components, particularly proteins and nucleic acids. The compound can form covalent bonds with these molecules, leading to alterations in their structure and function. This interaction can disrupt cellular processes such as DNA replication and protein synthesis, which is why it is being investigated for its potential as an anticancer agent .
類似化合物との比較
Propyltrimethylhydrazine is unique among hydrazine derivatives due to its specific molecular structure and reactivity. Similar compounds include:
Methylhydrazine: Known for its use as a reducing agent in organic synthesis.
Dimethylhydrazine: Commonly used as a rocket propellant and in the synthesis of pharmaceuticals.
Phenylhydrazine: Used in the preparation of various pharmaceuticals and as a reagent in organic chemistry.
Compared to these compounds, this compound offers a unique combination of reactivity and stability, making it particularly valuable for specific applications in research and industry .
特性
CAS番号 |
60678-65-1 |
|---|---|
分子式 |
C6H16N2 |
分子量 |
116.20 g/mol |
IUPAC名 |
1,1,2-trimethyl-2-propylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-5-6-8(4)7(2)3/h5-6H2,1-4H3 |
InChIキー |
UMOIOYNREGPHEN-UHFFFAOYSA-N |
正規SMILES |
CCCN(C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


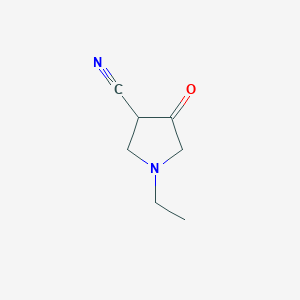
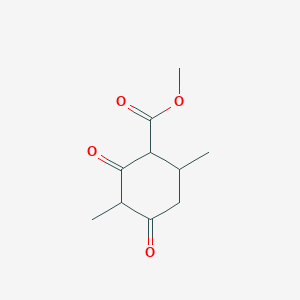
![2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952810.png)
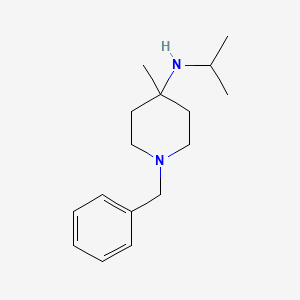
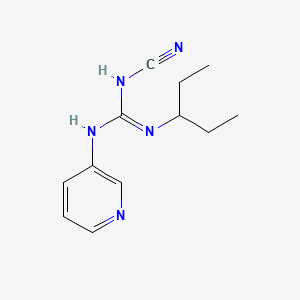
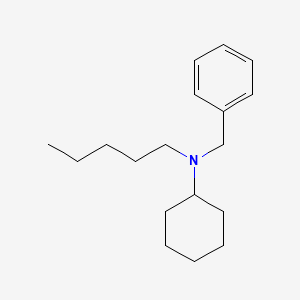
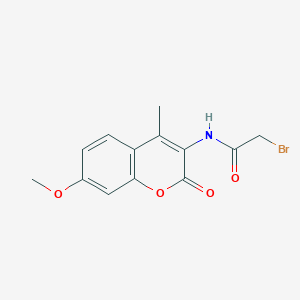
![6H-pyrano[3,2-f][1,3]benzothiazole](/img/structure/B13952839.png)
![4-[(4-Butoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13952841.png)
